molecular formula C10H11NO4 B14069667 m-Nitrobenzyl propionate CAS No. 174794-16-2

m-Nitrobenzyl propionate

Cat. No.: B14069667
CAS No.: 174794-16-2
M. Wt: 209.20 g/mol
InChI Key: WMHOULGTYXECSC-UHFFFAOYSA-N
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Description

m-Nitrobenzyl propionate is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring at the meta position and a propionate ester group (-COOCH2CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-nitrobenzyl propionate typically involves the esterification of m-nitrobenzyl alcohol with propionic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: m-Nitrobenzyl propionate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to yield m-nitrobenzyl alcohol and propionic acid under acidic or basic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: m-Aminobenzyl propionate.

    Reduction: m-Nitrobenzyl alcohol and propionic acid.

    Substitution: Various substituted benzyl propionates depending on the nucleophile used.

Scientific Research Applications

m-Nitrobenzyl propionate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of m-nitrobenzyl propionate involves its interaction with molecular targets through its functional groups. The nitro group, being a strong electron-withdrawing group, can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The ester group can undergo hydrolysis, releasing the active m-nitrobenzyl alcohol, which can further participate in various biochemical reactions.

Comparison with Similar Compounds

    m-Nitrobenzyl alcohol: Similar structure but lacks the ester group.

    m-Nitrobenzyl acetate: Similar ester but with an acetate group instead of a propionate group.

    m-Nitrobenzyl chloride: Contains a chloride group instead of an ester group.

Uniqueness: m-Nitrobenzyl propionate is unique due to the presence of both the nitro group and the propionate ester group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and applications in various fields.

Properties

CAS No.

174794-16-2

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(3-nitrophenyl)methyl propanoate

InChI

InChI=1S/C10H11NO4/c1-2-10(12)15-7-8-4-3-5-9(6-8)11(13)14/h3-6H,2,7H2,1H3

InChI Key

WMHOULGTYXECSC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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